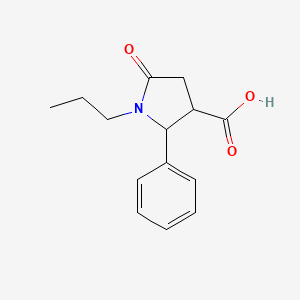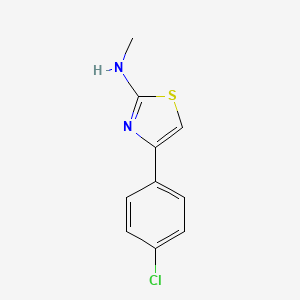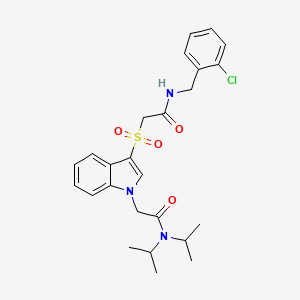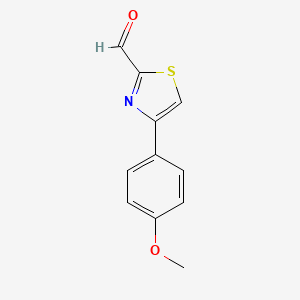
4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial and Anti-inflammatory Properties : New thiazole and pyrazoline heterocycles, including compounds related to "4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde," have been synthesized and tested for antimicrobial, anti-inflammatory, and analgesic activities. These compounds showed significant analgesic and anti-inflammatory activities, indicating their potential for developing new therapeutic agents (Abdel-Wahab et al., 2012).
Fungicidal Activity and Molecular Structure : Another study focused on the synthesis and crystal structure of a compound related to "this compound," which exhibited fungicidal activity. This highlights the compound's potential application in agriculture or as an antifungal agent (Wu, 2013).
Nonlinear Optical Properties : The crystal structure and quantum chemical analysis of a compound closely related to "this compound" revealed its nonlinear optical properties, suggesting its use in optical materials and devices (Sowmya et al., 2018).
Antibacterial Effects : The synthesis and antibacterial activity of new derivatives, including a compound with structural similarity to "this compound," were reported, showing high levels of bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-13)12-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHBXSAZWFMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2679027.png)
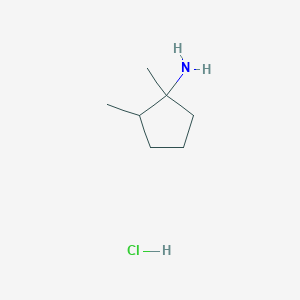

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)
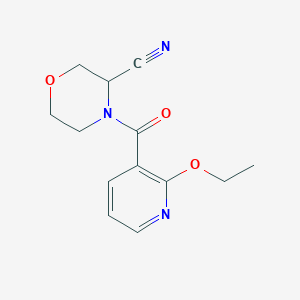
![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)
![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)

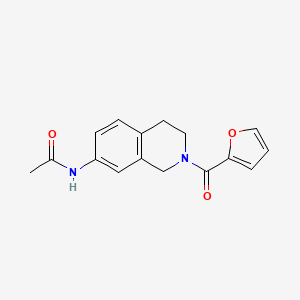

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2679044.png)
